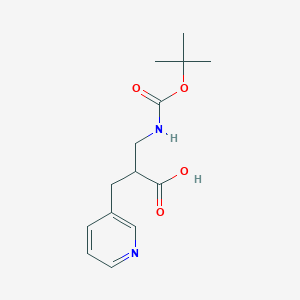
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, and this compound is no exception. It is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which enhances its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources.
Alkyne Addition: The prop-2-yn-1-yl group is introduced via an alkyne addition reaction, often using propargyl bromide.
Oxidation: The final step involves oxidation to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the halogens.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential as a therapeutic agent.
Medicine: Investigated for its efficacy against various bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death. The presence of chloro and fluoro groups enhances its binding affinity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity.
Norfloxacin: Used for urinary tract infections.
Uniqueness
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced biological activity and specificity. Its structure allows for targeted interactions with bacterial enzymes, making it a potent antibacterial agent.
Propriétés
Numéro CAS |
134478-75-4 |
|---|---|
Formule moléculaire |
C13H7ClFNO3 |
Poids moléculaire |
279.65 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7ClFNO3/c1-2-3-16-6-8(13(18)19)12(17)7-4-10(15)9(14)5-11(7)16/h1,4-6H,3H2,(H,18,19) |
Clé InChI |
IEVUQFZEDWGPAQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)




![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)

![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)

